N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
説明
N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide group at position 3, a 4-fluorophenyl substituent on the amide nitrogen, and a benzyl group substituted with a para-trifluoromethyl (CF₃) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl group modulates steric interactions and binding affinity .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUREHGQGEUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a dihydropyridine core with significant substituents that enhance its biological properties. The presence of the 4-fluorophenyl and trifluoromethyl groups are critical for its activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including enzyme inhibition, antidiabetic properties, and neuroprotective effects. Below are key findings from recent studies:
Enzyme Inhibition
- Alpha-Amylase Inhibition : The compound exhibited significant inhibitory activity against alpha-amylase, a key enzyme in carbohydrate metabolism. In vitro studies demonstrated an IC50 value of approximately 4.58 μM , indicating potent activity compared to standard inhibitors like acarbose (IC50 = 1.58 μM) .
- Cholinesterase Inhibition : The compound also showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). IC50 values were reported at 10.4 μM for AChE and 7.7 μM for BChE, suggesting potential applications in treating Alzheimer's disease .
Antidiabetic Activity
In addition to enzyme inhibition, the compound was evaluated for its antidiabetic properties. It demonstrated promising results in reducing blood glucose levels through its action on carbohydrate-hydrolyzing enzymes.
| Concentration (μM/mL) | % Inhibition (Alpha-Amylase) |
|---|---|
| 500 | 78.85 |
| 250 | 73.08 |
| 125 | 68.90 |
| 62.5 | 62.28 |
| 31.25 | 58.47 |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Hydrogen Bonding : The carbonyl group in the dihydropyridine structure may form hydrogen bonds with active site residues of target enzymes.
- Pi-Pi Interactions : The aromatic substituents can engage in pi-pi stacking interactions with amino acid residues, enhancing binding affinity .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- A study demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels in diabetic rats, supporting its potential as an antidiabetic agent.
- Another investigation focused on its neuroprotective effects, where it was shown to reduce oxidative stress markers in neuronal cell lines.
類似化合物との比較
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and its analogs increases lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated derivatives (e.g., methoxy or nitro groups) . Bromine or chlorine substitutions (e.g., in ) improve antimicrobial activity but reduce solubility.
Biological Activity Modulation :
- Anticancer Activity : Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher apoptosis induction, while ethoxy substitutions (e.g., BMS-777607) improve kinase selectivity .
- Enzyme Inhibition : Methyl or fluorophenyl groups at the amide nitrogen enhance steric hindrance, favoring interactions with enzyme active sites .
Pharmacokinetic and Metabolic Stability
- Metabolic Stability : The target compound’s trifluoromethyl group reduces oxidative metabolism compared to methyl or methoxy analogs, as seen in similar dihydropyridines . However, rapid first-pass metabolism remains a challenge for oral bioavailability .
- Solubility : Ethoxy or methoxy substitutions (e.g., BMS-777607) improve aqueous solubility, whereas bromine or trifluoromethyl groups decrease it .
Case Studies and Clinical Relevance
- BMS-777607: This Met kinase inhibitor demonstrated complete tumor stasis in gastric carcinoma xenografts and advanced to phase I trials due to its balanced potency and solubility .
- N-(4-methylphenyl) Analogs : Showed promise in preclinical anti-inflammatory studies but faced limitations in pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
